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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vesamicol is a potent and well-characterized experimental drug that acts as a non-
competitive, reversible inhibitor of the vesicular acetylcholine transporter (VAChT). Its high
affinity and specific binding to VAChT have made it an invaluable tool in neuroscience research
for studying cholinergic neurotransmission. This technical guide provides a comprehensive
overview of the structural and chemical properties of (-)-Vesamicol, including its
physicochemical characteristics, spectroscopic profile, and binding affinities. Detailed
experimental protocols for its characterization and diagrams of its mechanism of action and
experimental workflows are also presented to facilitate its application in a research and drug
development context.

Chemical and Structural Properties

(-)-Vesamicol, with the IUPAC name (1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol, is a
chiral molecule with a well-defined stereochemistry that is crucial for its biological activity. The
levorotatory enantiomer, (-)-Vesamicol, is the more active form.[1]

Physicochemical Properties

The fundamental physicochemical properties of (-)-Vesamicol are summarized in the table
below, providing essential data for its handling, formulation, and experimental use.
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Property Value Reference

Chemical Formula C17H25NO [2]

Molecular Weight 259.39 g/mol [2]
1R,2R)-2-(4-phenylpiperidin-

UPAC Name i—yl)cyzlohixzn-l—)(;lp p

Stereochemistry (1R,2R)-trans

CAS Number 112709-59-8

Melting Point 238.5-240.0 °C

pKa 9.0x0.1

Solubility Soluble in DMSO and ethanol. [3]

Spectroscopic Properties

Detailed spectroscopic data is critical for the identification and characterization of (-)-
Vesamicol. While specific experimental spectra for the pure (-)-enantiomer are not readily
available in public databases, the expected characteristic signals based on its structure are
outlined below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H-NMR: The proton NMR spectrum of (-)-Vesamicol is expected to show characteristic
signals for the aromatic protons of the phenyl group, the protons of the piperidine and
cyclohexane rings, and the hydroxyl proton. The chemical shifts and coupling constants of
the cyclohexyl protons would confirm the trans configuration of the substituents.

e 13C-NMR: The carbon NMR spectrum would display distinct signals for each of the 17 carbon
atoms in the molecule, including the six carbons of the phenyl ring, the five carbons of the
piperidine ring, and the six carbons of the cyclohexane ring.

1.2.2. Infrared (IR) Spectroscopy
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The IR spectrum of (-)-Vesamicol is predicted to exhibit the following characteristic absorption

bands corresponding to its functional groups:

Functional Group

Wavenumber (cm—?)

Description

O-H stretch (alcohol)

~3600-3200 (broad)

Indicates the presence of the

hydroxy! group.

Aromatic C-H bonds of the

C-H stretch (aromatic) ~3100-3000 )

phenyl ring.

Aliphatic C-H bonds of the
C-H stretch (aliphatic) ~3000-2850 piperidine and cyclohexane

rings.

C=C stretch (aromatic)

~1600 and ~1450

Aromatic ring skeletal

vibrations.

C-N stretch (amine)

~1250-1020

Stretching vibration of the

tertiary amine.

C-O stretch (alcohol)

~1260-1000

Stretching vibration of the
alcohol C-O bond.

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry of (-)-Vesamicol is expected to show a molecular ion

peak ([M]*) at m/z 259. The fragmentation pattern would likely involve the loss of a water

molecule from the molecular ion, followed by characteristic cleavages of the piperidine and

cyclohexane rings.

Biological Activity and Binding Profile

(-)-Vesamicol's primary mechanism of action is the inhibition of the vesicular acetylcholine

transporter (VAChT).[2] This transporter is responsible for the uptake of newly synthesized

acetylcholine from the cytoplasm into synaptic vesicles, a crucial step for subsequent

neurotransmitter release.[2] By blocking VAChHT, (-)-Vesamicol leads to a depletion of

acetylcholine in synaptic vesicles, thereby reducing cholinergic neurotransmission.[2]
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Binding Affinity for VAChT and Sigma Receptors

(-)-Vesamicol exhibits high affinity for VAChT. However, it is also known to bind to sigma (o)
receptors, which can be a confounding factor in its experimental use. The binding affinities are
summarized below.

Target Binding Affinity (Ki or ICso) Reference
Vesicular Acetylcholine _
2 nM (Ki) [31[4]
Transporter (VAChT)
14.7 + 1.5 nM (ICs0) [3]
75 nM (ICso) [3]
Sigma-1 (01) Receptor 26 nM (Ki) [4]
Sigma-2 (02) Receptor 34 nM (Ki) [4]

Experimental Protocols
Radioligand Binding Assay for VAChT

This protocol describes a competitive radioligand binding assay to determine the affinity of test
compounds for the vesicular acetylcholine transporter (VAChT) using [3H]-(-)-Vesamicol.

Materials:

Membrane Preparation: Homogenates of cells or tissues expressing VAChT (e.g., PC12
cells, rat striatum).

e Radioligand: [*H]-(-)-Vesamicol.

» Binding Buffer: 50 mM Tris-HCI, pH 7.4.

o Wash Buffer: Cold 50 mM Tris-HCI, pH 7.4.

» Non-specific Binding Control: High concentration of unlabeled (-)-Vesamicol (e.g., 10 uM).

e Test Compounds: Compounds to be assayed for their affinity to VAChT.
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e Glass Fiber Filters
» Scintillation Cocktail
 Scintillation Counter
Procedure:
e Membrane Preparation:
o Homogenize the tissue or cells in ice-cold lysis buffer.
o Centrifuge the homogenate to pellet the membranes.
o Wash the membrane pellet with fresh buffer and resuspend in the binding buffer.
o Determine the protein concentration of the membrane preparation.
o Assay Setup:
o In a 96-well plate, add the following to each well in triplicate:
» Total Binding: Membrane preparation, [3H]-(-)-Vesamicol, and binding buffer.

» Non-specific Binding: Membrane preparation, [*H]-(-)-Vesamicol, and a high
concentration of unlabeled (-)-Vesamicol.

» Competitive Binding: Membrane preparation, [3H]-(-)-Vesamicol, and varying
concentrations of the test compound.

¢ Incubation:

o Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow
binding to reach equilibrium.

o Filtration:

o Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
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o Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

e Quantification:

o Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity
using a scintillation counter.

o Data Analysis:

o

Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the specific binding as a function of the test compound concentration.

o Determine the ICso value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand).

o Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = ICso / (1
+ [L]}/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Visualizations
Mechanism of Action of (-)-Vesamicol
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Caption: Mechanism of action of (-)-Vesamicol in the presynaptic terminal.

Experimental Workflow for VAChT Radioligand Binding
Assay
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Caption: Workflow for a VAChT radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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